Leaving Group Ability: Quantitative Hammett σₚ Comparison of Mesylate vs. Tosylate vs. Triflate
The methanesulfonate (mesylate) leaving group in but-2-ynyl mesylate exhibits a Hammett σₚ value of +0.33, compared with +0.29 for the corresponding tosylate and +0.47 for triflate [1]. The σ₁ (inductive) values are +0.61 (OMs), +0.54 (OTs), and +0.84 (OTf), respectively [1]. These quantitative substituent constants establish mesylate as a leaving group of intermediate strength—significantly more reactive than tosylate (Δσₚ = +0.04; Δσ₁ = +0.07) yet substantially less reactive (and less costly) than triflate. For procurement decisions, this means but-2-ynyl mesylate provides a reactivity window where tosylate may be insufficiently activated for a given nucleophile, while triflate may introduce unwanted side reactions or prohibitive cost [1].
| Evidence Dimension | Leaving group electron-withdrawing capacity (Hammett σₚ and Taft σ₁) |
|---|---|
| Target Compound Data | σₚ = +0.33; σ₁ = +0.61 (mesylate, OMs) |
| Comparator Or Baseline | Tosylate (OTs): σₚ = +0.29, σ₁ = +0.54; Triflate (OTf): σₚ = +0.47, σ₁ = +0.84 |
| Quantified Difference | Δσₚ (OMs – OTs) = +0.04; Δσ₁ (OMs – OTs) = +0.07; (OMs 14% higher σₚ, 13% higher σ₁ than OTs) |
| Conditions | Determined by titration of substituted benzoic acids (σₚ) and ¹⁹F NMR of 3-fluorophenylsulfonate esters (σ₁) |
Why This Matters
The 14% higher σₚ value for mesylate versus tosylate translates to measurably faster SN1 solvolysis rates, enabling selection of the appropriate leaving group based on quantitative reactivity requirements rather than empirical trial.
- [1] Stang, P.J.; Anderson, A.G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. J. Org. Chem. 1976, 41, 781–785. View Source
